molecular formula C10H8ClN B1370838 1-Chloro-7-methylisoquinoline CAS No. 24188-80-5

1-Chloro-7-methylisoquinoline

Cat. No.: B1370838
CAS No.: 24188-80-5
M. Wt: 177.63 g/mol
InChI Key: FBQJSTRRHBTMMQ-UHFFFAOYSA-N
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Description

1-Chloro-7-methylisoquinoline is a chemical compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, which is a benzopyridine composed of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural alkaloids .

Preparation Methods

1-Chloro-7-methylisoquinoline can be synthesized through various methods. One common approach involves the reaction of 7-methylisoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the 1-position of the isoquinoline ring .

Industrial production methods may involve similar chlorination reactions but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Chloro-7-methylisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-7-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Isoquinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research into isoquinoline derivatives has led to the discovery of compounds with therapeutic potential, including those targeting neurological disorders and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-7-methylisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

1-Chloro-7-methylisoquinoline can be compared to other isoquinoline derivatives, such as:

Properties

IUPAC Name

1-chloro-7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJSTRRHBTMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623863
Record name 1-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-80-5
Record name 1-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Methyl-2H-isoquinolin-1-one (2.1 g, 13.2 mmol) in phosphorus oxychloride (30 mL) is heated to reflux for 13 hours. The mixture is cooled to room temperature, then concentrated to a smaller volume. The residue is diluted with ice water and the pH is adjusted to ca. 8 by slow addition of 10 N NaOH. The aqueous solution is extracted with methylene chloride (4×20 mL) and the combined organic layers are washed with brine, dried over MgSO4, filtered and concentrated. The resulting dark oil is purified by column chromatography eluting with 25% EtOAc/hexanes to give the product (1.6 g, 9 mmol) as a light yellow solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The solution of POCl3 (10 mL) and 7-methyl-isoquinolin-1-ol (3.55 g, 22.3 mmol) was refluxed under nitrogen for 5 h. The residue, after removal of POCl3 by distillation, was quenched with iced water and extracted with methylene chloride (3×). Purification by flash silica gel column using 10-25% EtOAc in hexane as elute gave 3.40 g (85% yield) of desired product. 1H-NMR (300 MHz, CDCl3) δ 8.21 (d, 1H), 8.11 (s, 1H), 7.75 (d, 1H 7.60 (d, 1H), 7.55 (d, 1H), 2.60 (s, 3H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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